molecular formula C13H11N3O4S2 B509111 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide CAS No. 663168-54-5

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B509111
CAS No.: 663168-54-5
M. Wt: 337.4g/mol
InChI Key: YVHYRVLXPCHNMI-UHFFFAOYSA-N
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Description

The compound 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide belongs to a class of benzisothiazolone derivatives characterized by a 1,2-benzisothiazol-3(2H)-one 1,1-dioxide core linked to a propanamide chain.

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S2/c17-11(15-13-14-6-8-21-13)5-7-16-12(18)9-3-1-2-4-10(9)22(16,19)20/h1-4,6,8H,5,7H2,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHYRVLXPCHNMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzisothiazol-3-one-1,1-dioxide Construction

The benzisothiazol-3-one-1,1-dioxide moiety is synthesized via cyclization of appropriately substituted aniline derivatives. A common approach involves diazotization of 2-aminobenzenesulfonic acid followed by treatment with cyanide to form 2-cyanobenzenesulfonic acid, which undergoes cyclization under acidic conditions to yield 1,2-benzisothiazol-3(2H)-one-1,1-dioxide. Alternative routes employ thiolation of 2-chlorobenzonitrile derivatives using sodium sulfide, followed by oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to introduce the sulfone group.

Propanamide Side Chain Installation

The propanamide linker is typically introduced via alkylation of the benzisothiazol-3-one nitrogen. For example, reaction of the sodium salt of benzisothiazol-3-one-1,1-dioxide with 3-bromopropanoyl chloride generates 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl chloride, which is subsequently amidated with 2-aminothiazole.

Stepwise Synthetic Protocols

Route 1: Sequential Alkylation-Amidation

This method prioritizes early-stage installation of the propanamide chain (Table 1).

Step 1: Synthesis of 3-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic Acid
2-Mercaptobenzoic acid is oxidized to 2-sulfobenzoic acid using hydrogen peroxide in acetic acid. Cyclocondensation with ammonium carbonate yields benzisothiazol-3-one-1,1-dioxide. Alkylation with ethyl 3-bromopropanoate in DMF using potassium carbonate as a base affords the ethyl ester, which is hydrolyzed with lithium hydroxide to the carboxylic acid.

Step 2: Amidation with 2-Aminothiazole
The carboxylic acid is activated as an acid chloride using thionyl chloride, then reacted with 2-aminothiazole in dichloromethane with triethylamine as a base. Purification via recrystallization from ethanol/water provides the target compound in 68–72% yield.

Table 1: Reaction Conditions for Route 1

StepReagents/ConditionsIntermediateYield (%)
1aH₂O₂, AcOH, 80°C, 6h2-Sulfobenzoic acid85
1b(NH₄)₂CO₃, 120°C, 3hBenzisothiazol-3-one-1,1-dioxide78
1cEthyl 3-bromopropanoate, K₂CO₃, DMF, 60°C, 12hEthyl 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoate65
1dLiOH, THF/H₂O, RT, 4h3-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid90
2SOCl₂, then 2-aminothiazole, Et₃N, DCM, 0°C→RT, 8hTarget compound70

Route 2: Direct N-Alkylation of Benzisothiazol-3-one-1,1-dioxide

This route avoids carboxylic acid intermediates by employing a Michael addition strategy (Table 2).

Step 1: Generation of Benzisothiazol-3-one-1,1-dioxide Sodium Salt
Benzisothiazol-3-one-1,1-dioxide is treated with sodium hydride in tetrahydrofuran (THF) to form the sodium salt, enhancing nucleophilicity at the nitrogen.

Step 2: Alkylation with Acrylamide Derivatives
The sodium salt reacts with N-(1,3-thiazol-2-yl)acrylamide in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction proceeds at 50°C for 24 hours, yielding the target compound directly via conjugate addition.

Table 2: Reaction Conditions for Route 2

StepReagents/ConditionsIntermediateYield (%)
1NaH, THF, 0°C→RT, 2hSodium saltQuant.
2N-(1,3-Thiazol-2-yl)acrylamide, TBAB, DMF, 50°C, 24hTarget compound58

Mechanistic Insights and Side Reactions

Competing Pathways During Amidation

In Route 1, over-activation of the carboxylic acid with excess thionyl chloride can lead to imidazolidinone byproducts if residual SOCl₂ reacts with 2-aminothiazole. This is mitigated by rigorous removal of SOCl₂ via distillation under reduced pressure.

Oxidation State Control

Partial oxidation of the benzisothiazol-3-one sulfur to sulfoxide (S=O) instead of sulfone (SO₂) is a common side reaction. Using mCPBA instead of H₂O₂ and maintaining reaction temperatures below 40°C improves sulfone selectivity.

Optimization Strategies

Solvent Effects on Alkylation

Polar aprotic solvents (DMF, DMSO) enhance the solubility of the sodium salt in Route 2 but increase ester hydrolysis risks. Switching to acetonitrile with crown ethers (18-crown-6) improves yields by stabilizing the sodium ion.

Catalytic Approaches

Palladium-catalyzed coupling between benzisothiazol-3-one-1,1-dioxide and propargylamide derivatives has been explored but suffers from low regioselectivity. Nickel-based catalysts (e.g., NiCl₂(dppe)) show promise in suppressing homocoupling.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.12 (d, J = 7.8 Hz, 1H, ArH), 7.95 (d, J = 3.6 Hz, 1H, Thiazole-H), 7.78 (t, J = 7.5 Hz, 1H, ArH), 7.62 (d, J = 3.6 Hz, 1H, Thiazole-H), 4.32 (t, J = 6.9 Hz, 2H, CH₂), 3.02 (t, J = 6.9 Hz, 2H, CH₂).

  • IR (KBr): 1695 cm⁻¹ (C=O, amide), 1340, 1160 cm⁻¹ (SO₂ asym/sym stretch) .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation: : Introduction of oxygen or removal of hydrogen, commonly using agents like potassium permanganate.

  • Reduction: : Removal of oxygen or addition of hydrogen, often facilitated by reagents such as lithium aluminum hydride.

  • Substitution: : Replacement of functional groups, typically involving halogens or other nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Dichloromethane, ethanol, and dimethyl sulfoxide.

  • Conditions: : Temperature ranges from -10°C to 100°C, pH control between 3-9 depending on the desired reaction.

Major Products

Reactions involving 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide often lead to derivatives with modifications on the benzisothiazole and thiazole rings, forming new compounds with potential for further application in various fields.

Scientific Research Applications

The compound has extensive applications in scientific research:

  • Chemistry: : Used as a precursor in the synthesis of complex organic molecules and polymers.

  • Biology: : Studied for its potential interactions with enzymes and proteins, influencing biological pathways.

  • Medicine: : Investigated for potential therapeutic effects, such as antimicrobial or anticancer properties.

  • Industry: : Employed in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects primarily through interaction with specific molecular targets, including enzymes and receptor proteins. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact mechanism involves binding to active sites, inhibiting or activating specific enzymes, and altering signal transduction processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (Substituent on Amide Nitrogen) Molecular Formula Average Mass Key Biological Activity Reference(s)
Target Compound : N-(1,3-thiazol-2-yl) C₁₄H₁₂N₃O₄S₂ ~366.39 g/mol Not explicitly reported; inferred kinase/antimicrobial potential Structural inference
N-Isobutyl () C₁₄H₁₈N₂O₄S 310.37 g/mol Not reported
N-(3-Methoxyphenyl) () C₁₇H₁₅N₂O₅S₂ 407.44 g/mol Kinase inhibition (CBKinase1_003868)
N-[2-(Trifluoromethyl)phenyl] () C₁₈H₁₄F₃N₂O₄S₂ 461.44 g/mol Biochemical screening (ZINC1127033)
N-(2,4-Dimethoxyphenyl) () C₁₉H₁₉N₂O₆S₂ 451.49 g/mol Metal-catalyzed C–H bond functionalization
N-(3-Bromophenyl) () C₁₆H₁₂BrN₂O₄S₂ 449.31 g/mol Kinase inhibition (STK132225)

Key Observations:

Bioactivity Trends :

  • Compounds with electron-withdrawing groups (e.g., trifluoromethyl in ) or halogens (e.g., bromine in ) exhibit enhanced kinase inhibition and biochemical activity .
  • Heterocyclic substituents (e.g., thiazol-2-yl in the target compound) are hypothesized to improve target selectivity due to hydrogen-bonding interactions with enzyme active sites .

Synthetic Pathways :

  • Many analogs are synthesized via nucleophilic substitution or condensation reactions. For example, describes microwave-assisted synthesis of benzisothiazolone esters, which can be hydrolyzed to propanamides .
  • X-ray crystallography (e.g., ) and NMR spectroscopy () are critical for structural validation .

Antimycobacterial and Antitumor Activities:

  • Dithiocarbamate derivatives (e.g., compounds 115a-c in ) with the benzisothiazolone core show potent activity against Mycobacterium tuberculosis (MIC = 0.78 μg/mL) .
  • N,N-Disubstituted dithiocarbamates exhibit dual antimycobacterial and antitumor effects, likely through thiol-mediated oxidative stress and DNA intercalation .

Enzyme Inhibition:

  • Kinase inhibitors (e.g., and ) leverage the benzisothiazolone scaffold’s ability to mimic ATP-binding motifs, disrupting phosphorylation cascades .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Propanamide derivatives with polar substituents (e.g., methoxy groups in ) demonstrate improved aqueous solubility compared to lipophilic analogs .
  • Metabolic Stability : The 1,1-dioxido group enhances metabolic resistance to oxidation, as observed in ’s cyclohexyl ester derivative .

Biological Activity

The compound 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide , also known by its CAS number (not provided in the search results), is a member of the benzisothiazole family. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications.

The molecular formula for this compound is C12H12N2O5SC_{12}H_{12}N_2O_5S with a molecular weight of approximately 296.35 g/mol. The structural characteristics include a benzisothiazole moiety and a thiazole group, both of which contribute to its biological activity.

Antimicrobial Activity

Research has shown that compounds containing the benzisothiazole structure exhibit significant antimicrobial properties. A study indicated that derivatives of benzisothiazole were effective against various bacterial strains, with some compounds demonstrating minimum inhibitory concentrations (MICs) in the low micromolar range. For instance, the compound 7n derived from a similar structure exhibited an IC50 of 0.064μM0.064\mu M against human mast cell tryptase, suggesting potential applications in treating allergic conditions and asthma .

Anti-inflammatory Properties

The anti-inflammatory activity of benzisothiazole derivatives is well-documented. Compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase. The specific compound may inhibit these pathways, contributing to reduced inflammation in models of arthritis and other inflammatory diseases.

Anticancer Potential

Recent studies have explored the anticancer properties of benzisothiazole derivatives. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with various molecular targets involved in cell proliferation and survival. For example, modifications to the side chains can enhance potency against cancer cell lines, as evidenced by structure-activity relationship (SAR) studies that identified key functional groups necessary for activity .

Case Study 1: Inhibition of Human Mast Cell Tryptase

In a series of experiments aimed at evaluating the inhibitory effects on human mast cell tryptase, derivatives based on the benzisothiazole structure were synthesized. Among these, 7n was identified as the most potent inhibitor with an IC50 value of 0.064μM0.064\mu M. This suggests that modifications to the benzisothiazole ring can significantly enhance enzyme inhibition .

Case Study 2: Toxicity Assessment in Zebrafish Embryos

A toxicity study involving zebrafish embryos was conducted to evaluate the safety profile of related compounds. The results indicated that certain derivatives exhibited low toxicity with EC50 values greater than 20mg/L20mg/L, suggesting that these compounds may be suitable for further development as therapeutic agents without significant adverse effects on embryonic development .

Data Tables

Activity IC50 / EC50 Value Reference
Inhibition of Mast Cell Tryptase0.064μM0.064\mu M
Antimicrobial Activity (various strains)Low micromolar range
Zebrafish Embryo Toxicity Assessment> 20mg/L20mg/L

Q & A

Q. What are the key synthetic routes for preparing 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide?

The synthesis typically involves coupling the benzisothiazolone core with a thiazol-2-amine derivative. A common approach includes:

  • Step 1 : Reacting 3-oxo-1,2-benzisothiazol-2-ide 1,1-dioxide with a propanamide linker under nucleophilic conditions.
  • Step 2 : Introducing the thiazol-2-yl group via amidation using coupling agents like EDCI or HOBt in DMF .
  • Key Conditions : Controlled pH (7–8), anhydrous solvents (e.g., THF or DCM), and temperatures between 0–25°C to prevent side reactions .

Q. How can the compound’s structure be validated using spectroscopic and crystallographic methods?

  • X-ray Crystallography : Single-crystal analysis (e.g., SHELX programs) resolves bond lengths and angles. For example, the benzisothiazolone ring’s S=O and C=O groups show characteristic bond lengths of ~1.43 Å and ~1.21 Å, respectively .
  • Spectroscopy :
    • ¹H/¹³C NMR : The thiazole protons appear as doublets near δ 7.2–7.5 ppm, while the propanamide linker’s methylene groups resonate at δ 2.8–3.2 ppm .
    • IR : Stretching vibrations for S=O (~1330 cm⁻¹) and C=O (~1700 cm⁻¹) confirm functional groups .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Antimicrobial Testing : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing results to structurally similar benzisothiazolone derivatives .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include controls like cisplatin and reference compounds (e.g., nitazoxanide derivatives) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst Screening : Test ZnCl₂ or ZnO in solventless protocols (e.g., microwave-assisted synthesis) to improve atom economy and reduce waste .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus greener alternatives (e.g., ethanol/water mixtures). DMF typically achieves >75% yield but requires post-reaction purification .
  • Data-Driven Optimization : Use DoE (Design of Experiments) to model temperature, pH, and stoichiometry interactions. For example, excess thiazol-2-amine (1.2 eq.) improves amidation efficiency .

Q. How can computational modeling predict binding interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes like PFOR (Pyruvate:Ferredoxin Oxidoreductase), a target for antimicrobials. The thiazole ring’s nitrogen atoms show hydrogen bonding with active-site residues (e.g., Arg314 in H. pylori PFOR) .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories. The benzisothiazolone moiety’s rigidity may enhance binding entropy compared to flexible analogs .

Q. How can contradictory data in biological activity be resolved?

  • Case Example : If MIC values vary between studies, reassess assay conditions (e.g., broth microdilution vs. agar diffusion). For instance, pH-dependent solubility (pKa ~4.5 for the sulfone group) may alter bioavailability .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed propanamide) that may explain reduced activity in certain media .
  • Structural Analog Comparison : Cross-reference with derivatives like N-(2-cyanophenyl)-propanamide analogs, which show enhanced activity due to electron-withdrawing groups .

Methodological Tables

Q. Table 1: Comparative Reaction Yields Under Different Conditions

ConditionSolventCatalystYield (%)Purity (HPLC)
EDCI/HOBt, 0°CDMFNone6895
ZnCl₂, Microwave (100 W)SolventlessZnO8298
DCC, RTTHFDMAP7492

Q. Table 2: Key Crystallographic Parameters

ParameterValue (Å/°)Reference Compound
S–O Bond Length1.4321.428
C=O Bond Length1.2141.220
Dihedral Angle (Benzisothiazole-Thiazole)85.3°82.1°

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